Rifamycin

描述

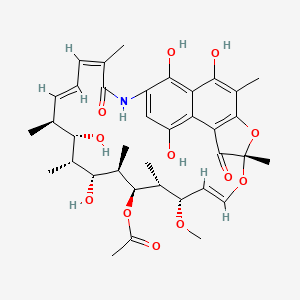

Structure

3D Structure

属性

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYPODYNSCCOU-ODRIEIDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt) | |

| Record name | Rifamycin [USAN:INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1032014 | |

| Record name | Rifamycin SV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Rifamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6998-60-3 | |

| Record name | Rifamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6998-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rifamycin [USAN:INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rifamycin SV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rifamycin's Mechanism of Action on Bacterial RNA Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycins represent a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their potent bactericidal activity stems from a highly specific interaction with the bacterial RNA polymerase (RNAP), the central enzyme responsible for transcription. This technical guide provides a comprehensive overview of the molecular mechanism of action of rifamycin, detailing its binding site, the process of transcriptional inhibition, and the structural basis for its activity. Furthermore, this guide presents quantitative data on this compound efficacy, detailed protocols for key experimental assays, and visual diagrams to elucidate the complex interactions and pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.

The Core Mechanism: Steric Occlusion of the Nascent RNA Chain

Rifamycins, including the well-known derivative rifampicin, exert their antibacterial effect by inhibiting DNA-dependent RNA synthesis.[1] This inhibition is not a consequence of preventing the initial binding of RNAP to promoter DNA or the formation of the open promoter complex. Instead, rifamycins act at a very early stage of transcription, specifically during the transition from initiation to elongation.[1]

The primary mechanism of action is steric hindrance. This compound binds to a deep pocket within the β subunit of the bacterial RNAP, encoded by the rpoB gene.[2][3] This binding site is strategically located within the path of the elongating RNA transcript.[3] As the RNAP synthesizes a nascent RNA chain, the growing transcript eventually clashes with the bound this compound molecule. This physical blockage prevents the extension of the RNA chain beyond a length of 2-3 nucleotides.[4][5] Consequently, the RNAP is unable to escape the promoter, leading to the release of these short, abortive RNA transcripts and a halt in productive transcription.[2]

The this compound Binding Pocket

The this compound binding site is a well-defined pocket on the RNAP β subunit, approximately 12 Å away from the enzyme's active site.[1][6] This pocket is highly conserved across different bacterial species, which accounts for the broad-spectrum activity of rifamycins.[1] However, it is sufficiently different from the corresponding region in eukaryotic RNA polymerases, contributing to the selective toxicity of the antibiotic for bacteria.[7]

Structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the interactions between this compound and the RNAP.[4][5] The ansa-naphthalene core of the this compound molecule establishes numerous contacts with amino acid residues within the binding pocket, primarily through hydrophobic interactions and hydrogen bonds.[3]

Quantitative Analysis of this compound Activity

The efficacy of rifamycins can be quantified through various biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these antibiotics against RNAP.

| Compound | Organism | RNAP Mutant | IC50 (µM) | Reference |

| Rifampicin | E. coli | Wild-Type | < 0.005 | [4] |

| Rifampicin | E. coli | D516V | 398 (±118) | [4] |

| Rifampicin | E. coli | H526Y | ≥ 2000 | [4] |

| Rifampicin | E. coli | S531L | 263 (±26) | [4] |

| Rifampicin | M. tuberculosis | Wild-Type | < 0.005 | [4] |

| Rifampicin | M. tuberculosis | D435V | 880 (±176) | [4] |

| Rifampicin | M. tuberculosis | H445Y | > 2000 | [4] |

| Rifampicin | M. tuberculosis | S450L | 789 (±109) | [4] |

Table 1: IC50 values of Rifampicin for Wild-Type and Resistant RNA Polymerase Mutants.[4]

Key Experimental Protocols

In Vitro Transcription Assay

This assay measures the ability of RNAP to synthesize RNA from a DNA template in the presence and absence of an inhibitor.

Materials:

-

Purified bacterial RNA polymerase holoenzyme

-

Linear DNA template containing a promoter (e.g., T7 A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

α-³²P-UTP (for radiolabeling)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT)

-

This compound solution of varying concentrations

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)

Procedure:

-

Assemble the transcription reaction mixture on ice. To the transcription buffer, add the DNA template and RNAP holoenzyme.

-

Add the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Incubate the mixture at 37°C for 10-15 minutes to allow for open complex formation.

-

Initiate transcription by adding the rNTP mix, including α-³²P-UTP.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the transcripts by autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.

DNase I Footprinting Assay

This technique is used to identify the precise binding site of a protein, such as RNAP, on a DNA fragment.

Materials:

-

DNA fragment of interest, end-labeled with ³²P on one strand.

-

Purified bacterial RNA polymerase holoenzyme.

-

DNase I.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

DNase I dilution buffer (e.g., 10 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 5 mM CaCl₂).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 250 µg/ml glycogen).

-

Denaturing polyacrylamide sequencing gel.

Procedure:

-

Incubate the end-labeled DNA probe with varying concentrations of RNAP holoenzyme in the binding buffer at room temperature for 20-30 minutes to allow for binding.

-

Add a freshly diluted solution of DNase I to each reaction and incubate for a short, precisely timed period (e.g., 1 minute) to achieve limited DNA cleavage.

-

Terminate the reaction by adding the stop solution.

-

Extract the DNA by phenol-chloroform extraction and precipitate with ethanol.

-

Resuspend the DNA pellets in a formamide-based loading buffer.

-

Denature the samples by heating and resolve the DNA fragments on a denaturing polyacrylamide sequencing gel.

-

The region where RNAP is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments when visualized by autoradiography.

Visualizing the Mechanism and Workflows

This compound's Mechanism of Action

Caption: this compound binds to the β subunit of RNA polymerase, sterically blocking the path of the nascent RNA chain and preventing its extension beyond 2-3 nucleotides, leading to abortive transcription.

Experimental Workflow: In Vitro Transcription Assay

Caption: Workflow for an in vitro transcription assay to assess the inhibitory activity of this compound on bacterial RNA polymerase.

Logical Relationship: this compound Resistance

Caption: Mutations in the rpoB gene alter the this compound binding site on RNA polymerase, reducing drug affinity and leading to antibiotic resistance.

Conclusion

The mechanism of action of this compound against bacterial RNA polymerase is a well-characterized example of targeted antibiotic activity. By physically obstructing the path of the nascent RNA transcript, rifamycins effectively shut down gene expression in bacteria. The detailed structural and functional understanding of this interaction, as outlined in this guide, not only illuminates the basis of this compound's efficacy but also provides a framework for the development of new derivatives and novel inhibitors that can overcome the challenge of antibiotic resistance. The experimental protocols and quantitative data presented herein serve as practical resources for researchers dedicated to advancing the field of antibacterial drug discovery.

References

- 1. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rifamycins: A Technical Guide to their Discovery, Mechanism, and Enduring Legacy

Published: December 14, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rifamycins are a class of ansamycin antibiotics that have been a cornerstone of antimicrobial therapy, particularly for mycobacterial infections like tuberculosis, for over half a century. First isolated in 1957 from the bacterium Amycolatopsis mediterranei, their development from a poorly active natural product into the potent, orally bioavailable drug rifampicin is a landmark in the history of pharmaceutical research. This guide provides a detailed technical overview of the discovery, history, mechanism of action, and key experimental methodologies related to this critical class of antibiotics. It explores the journey from a soil sample on the French Riviera to the elucidation of the unique steric-occlusion mechanism by which rifamycins inhibit bacterial RNA polymerase. Furthermore, it details the genetic basis of resistance and presents foundational experimental protocols for the production and isolation of these vital compounds.

The Initial Discovery: A Mediterranean Tale

The story of rifamycin began in 1957 in the research laboratories of the Italian pharmaceutical company Lepetit SpA in Milan.[1] A research group led by Piero Sensi and Maria Teresa Timbal, in collaboration with Israeli scientist Pinhas Margalith, discovered a new antibiotic-producing bacterium in a soil sample collected near St. Raphael on the French Riviera.[1] The bacterium was initially named Streptomyces mediterranei. The name "this compound" was whimsically derived from the popular French crime film "Rififi".[1]

The initial fermentation broths contained a mixture of related antibiotic substances, designated this compound A, B, C, D, and E.[1] Most of these were unstable, but the team successfully isolated this compound B in a pure, crystalline form.[2] Paradoxically, this compound B itself was found to be almost inactive.[2][3] This peculiar finding set the stage for a remarkable journey of chemical modification that would unlock the antibiotic's true potential.[2]

The producing organism has undergone several taxonomic reclassifications since its discovery. In 1969, it was renamed Nocardia mediterranei.[1] Later, in 1986, it was reclassified again as Amycolatopsis mediterranei after the discovery that its cell wall lacks mycolic acid.[1] More recently, based on 16S ribosomal RNA sequencing, the name Amycolatopsis rifamycinica was proposed.[1]

From Inactive Precursor to Potent Drugs: The Evolution of Rifamycins

The Lepetit group discovered that the poorly active this compound B spontaneously oxidized and hydrolyzed in aqueous solutions to yield a highly active compound, this compound S.[1] A simple reduction of this compound S produced the hydroquinone form, this compound SV, which became the first member of the class to be used clinically as an intravenous antibiotic.[1][2]

Despite the success of this compound SV for treating infections caused by Gram-positive bacteria, its poor oral bioavailability limited its use.[2][] This prompted an extensive chemical modification program with the goal of creating an orally active derivative.[3] After years of systematic structural modifications, researchers at Lepetit synthesized a new derivative in 1965 by creating a hydrazone of 3-formylthis compound SV with N-amino-N'-methylpiperazine.[2] This new molecule, named Rifampicin (also known as rifampin), was highly active, well-tolerated, and orally bioavailable.[2][5] It was introduced into therapeutic use in 1968 and quickly became an indispensable drug in the treatment of tuberculosis.[3][5]

// Edges "Soil" -> "Bacterium" [color="#202124"]; "Bacterium" -> "RifB" [label="Fermentation", color="#202124", fontcolor="#202124"]; "RifB" -> "RifS" [color="#202124"]; "RifS" -> "RifSV" [label="Reduction", color="#202124", fontcolor="#202124"]; "RifSV" -> "Modification" [color="#202124"]; "Modification" -> "Rifampicin" [color="#202124"]; } enddot Caption: Logical workflow of the discovery and development of key rifamycins.

Mechanism of Action: Steric Occlusion of RNA Polymerase

Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA synthesis.[1][] Their molecular target is the β-subunit of the prokaryotic DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[6][7] The antibiotic binds to a deep, hydrophobic pocket on the β-subunit, which is part of the DNA/RNA channel, located near the enzyme's active site.[8]

The binding of this compound does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[8] This "steric-occlusion" mechanism prevents further extension of the RNA chain, effectively halting gene transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[1]

The clinical utility of rifamycins is due to their high selectivity for prokaryotic RNAP; they have a very poor affinity for the analogous mammalian enzymes, ensuring minimal host toxicity.[1][7]

The Genetic Basis of Resistance

Despite their efficacy, resistance to rifamycins can develop rapidly, often through a single-step mutation.[1] The overwhelming majority of resistance—over 90% in clinical isolates of Mycobacterium tuberculosis—is due to point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[9][10]

These mutations typically occur within a specific 81-base-pair region of the rpoB gene known as the Rifampicin Resistance-Determining Region (RRDR).[9][11] Alterations in the amino acid sequence within this region change the conformation of the this compound-binding pocket, which decreases the affinity of the drug for its target.[12] This reduced binding allows RNA transcription to proceed even in the presence of the antibiotic.[13] Because of the high frequency of resistance, rifamycins like rifampicin are almost always used as part of a combination therapy to prevent the emergence of resistant mutants.[1]

Quantitative Analysis of this compound Activity

The in vitro potency of rifamycins is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Breakpoint (Susceptible) | Reference(s) |

| Rifampicin | Mycobacterium tuberculosis | - | - | ≤0.5 | [14] |

| Staphylococcus aureus | - | - | ≤1.0 | [15] | |

| This compound SV | Escherichia coli (ETEC) | 32 | 128 | Not Defined | [16] |

| Shigella spp. | 32 | 64 | Not Defined | [16] | |

| Salmonella spp. | 128 | 256 | Not Defined | [16] | |

| Clostridium difficile | ≤0.03 | - | Not Defined | [16] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Breakpoints are standardized values used in clinical labs.

Experimental Methodologies

Protocol for Fermentation and Production of this compound B

This protocol describes a generalized method for the production of this compound B via fermentation of Amycolatopsis mediterranei.

1. Inoculum Preparation:

-

Prepare a seed culture medium (e.g., containing glucose, peptone, yeast extract, and salts at pH 7.0).[17][18]

-

Inoculate 100 mL of sterile seed medium in a 250 mL flask with a stock culture of A. mediterranei.

-

Incubate aerobically at 28-30°C for approximately 48-72 hours on a rotary shaker (e.g., 220-250 rpm).[2][18] A robust vegetative growth is required.

2. Fermentation:

-

Prepare the production fermentation medium. A complex medium containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal, fish meal, peptone), and mineral salts is typical.[18] The pH is generally maintained around 7.0-8.1.

-

Sterilize the fermenter containing the production medium.

-

Inoculate the production medium with 5% (v/v) of the seed culture.[17]

-

Carry out the fermentation under aerobic conditions at 28°C for 6 to 8 days.[2] Maintain agitation and aeration to ensure sufficient oxygen supply.

-

Monitor the fermentation by periodically measuring pH, biomass, and this compound B concentration.

Protocol for Extraction and Purification of this compound B

This protocol outlines a multi-stage process for isolating this compound B from the fermentation broth.[19]

1. Broth Separation:

-

Separate the mycelial biomass from the liquid supernatant by centrifugation (e.g., 2070 x g for 10 min) or filtration.[5][17]

2. Solvent Extraction:

-

Adjust the pH of the supernatant to an acidic range (pH 2.0-4.0) using an acid like HCl. This step protonates this compound B, increasing its solubility in organic solvents.[17]

-

Extract the acidified broth with an equal volume of an immiscible organic solvent, such as butyl acetate or ethyl acetate.[17][19] Perform the extraction in a separatory funnel, mixing vigorously and allowing the layers to separate.

-

Repeat the extraction process on the aqueous layer to maximize recovery.[17]

3. Back-Extraction:

-

Combine the organic extracts containing this compound B.

-

Perform a back-extraction by mixing the organic phase with an alkaline aqueous buffer (e.g., phosphate buffer at pH 7.5-8.0).[19] This deprotonates this compound B, transferring it back into the aqueous phase and separating it from many organic-soluble impurities.

4. Purification and Quantification:

-

The product in the alkaline buffer can be further purified by secondary extraction and crystallization.[19]

-

Quantify the concentration of this compound B using a differential spectrophotometric method. This technique, often involving oxidation with sodium nitrite, allows for accurate measurement even in complex mixtures.[2][19]

Conclusion and Future Perspectives

The discovery and development of the this compound class of antibiotics represent a triumph of natural product screening, microbiology, and medicinal chemistry. From the initial isolation of an inactive compound to the rational design of a potent, orally active derivative, the story of this compound provides a powerful case study in drug development. While their efficacy is challenged by the rise of drug-resistant bacteria, rifamycins, particularly rifampicin, remain critical tools in the global fight against tuberculosis. Ongoing research focuses on developing new this compound analogs and derivatives that can overcome existing resistance mechanisms, ensuring that this historic class of antibiotics will continue to save lives for the foreseeable future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US3871965A - Production of this compound B - Google Patents [patents.google.com]

- 3. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved this compound B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound antibiotics and the mechanisms of their failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Rifampicin-Resistance Mutations in the rpoB Gene in Bacillus velezensis CC09 have Pleiotropic Effects [frontiersin.org]

- 13. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activity and Single-Step Mutational Analysis of this compound SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Synthesis of Novel Rifamycin Derivatives: A Technical Guide to Enhancing Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

The enduring threat of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. Rifamycin, a potent class of antibiotics renowned for its efficacy against mycobacterial infections, remains a cornerstone of tuberculosis therapy. However, the emergence of resistant strains demands innovative strategies to expand the therapeutic potential of this crucial antibiotic family. This in-depth technical guide explores the synthesis of novel this compound derivatives with enhanced antibacterial activity, providing detailed experimental protocols and a comprehensive overview of their structure-activity relationships.

Core Concepts in this compound Modification

The this compound scaffold offers several positions amenable to chemical modification, with the C3 and C25 positions being primary targets for the synthesis of novel derivatives with improved potency and activity against resistant bacteria.

-

C3 Position Modifications: Alterations at the C3 position, typically involving the introduction of various side chains, have been shown to influence the drug's interaction with the bacterial RNA polymerase, its primary target. These modifications can overcome resistance mutations and enhance the compound's overall efficacy.

-

C25 Position Modifications: The C25 position, bearing a hydroxyl group, is another key site for derivatization. Modifications at this position, such as the introduction of carbamate groups, can prevent enzymatic inactivation by bacterial enzymes, a common mechanism of resistance.

Synthesis of Key Intermediates and Novel Derivatives

The synthesis of novel this compound derivatives often proceeds through key intermediates, such as 3-bromothis compound S, which can then be further modified.

Synthesis of 3-Bromothis compound S

A common precursor for C3-substituted this compound derivatives is 3-bromothis compound S.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound S in a suitable solvent such as ethyl acetate, add potassium bromate and potassium bromide dissolved in water.

-

Cooling: Cool the reaction mixture to a temperature between 0-5°C.

-

Acidification: Slowly add a diluted acid (e.g., hydrochloric acid) to the mixture while maintaining the low temperature.

-

Reaction: Allow the reaction to proceed with stirring for a specified duration.

-

Work-up: After the reaction is complete, wash the organic layer with solutions of sodium carbonate and sodium chloride.

-

Crystallization: Add a suitable anti-solvent (e.g., n-hexane or isopropylether) to the organic layer and cool to induce crystallization.

-

Isolation: Collect the precipitated 3-bromothis compound S by filtration and dry under vacuum[1].

Synthesis of C3-Substituted Aminoalkyl this compound SV Derivatives

These derivatives replace the typical hydrazone unit of rifampicin with an amino-alkyl linkage.

Experimental Protocol:

-

Reaction: React this compound SV with an appropriate aminoalkyl-aromatic compound.

-

Screening: The synthesized analogues are then screened in vitro for their antibacterial activity against various bacterial strains[2].

Synthesis of C25-Modified this compound Derivatives

Modifications at the C25 position often involve the introduction of a carbamate linkage.

Experimental Protocol:

-

Starting Material: Utilize this compound S as the starting compound.

-

Protection: Protect the hydroxyl groups at the C21 and C23 positions.

-

Substitution: Introduce a morpholino group at the C3 position via nucleophilic aromatic substitution.

-

Deprotection and Modification: Following deprotection, hydrolyze the C25 acetate to the corresponding alcohol, which is then converted to a carbamate derivative[3].

Antibacterial Activity of Novel this compound Derivatives

The antibacterial efficacy of newly synthesized this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains, including both susceptible and resistant isolates.

Data Presentation

The following tables summarize the MIC values for representative novel this compound derivatives.

Table 1: MIC Values (µg/mL) of C25-Modified this compound Derivatives against Mycobacterium abscessus

| Compound | M. abscessus ATCC 19977 | Clinical Isolates (Average) |

| Rifampicin (RMP) | 128 | >64 |

| Rifabutin (RBT) | 4 | 2-8 |

| Compound 5j | 2 | <0.5 |

| Compound 5f | 8 | - |

| Compound 5k | 4 | - |

| Compound 5l | 2 | - |

| Compound 5n | 4 | - |

Table 2: MIC90 (µM) of C3-(N-alkyl-aryl)-aminomethyl this compound SV Derivatives against Mycobacterium tuberculosis

| Compound | H37Rv (Wild-Type) | HN-878 ("Hypervirulent") | H37Rv (RpoB S522L mutant) |

| Rifampicin | <0.02 | 0.02 | >10 |

| Analogue 8 | 0.05 | 0.02 | 5 |

| Analogue 14 | 0.1 | 0.1 | 3 |

| Analogue 15 | 0.05 | 0.05 | 3 |

Data sourced from[2]

Experimental Protocols for Antibacterial Activity Testing

Broth Microdilution Method for MIC Determination

This method is a standard for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Microtiter Plates: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[7][8][9][10][11].

Visualizing Synthesis and Mechanism of Action

Signaling Pathway: Mechanism of Action of Rifamycins

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).

References

- 1. CN109400628A - A kind of preparation method of Rifabutin intermediate - Google Patents [patents.google.com]

- 2. Novel C-3-(N-alkyl-aryl)-aminomethyl this compound SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C25-modified this compound derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. EUCAST: MIC Determination [eucast.org]

- 9. protocols.io [protocols.io]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Rifamycin Class of Antibiotics

This technical guide provides a comprehensive overview of the rifamycin class of antibiotics, focusing on their core chemical structures, mechanism of action, structure-activity relationships, and key experimental methodologies for their study. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, medicinal chemistry, and pharmacology.

Introduction to the this compound Class

Rifamycins are a group of potent, broad-spectrum antibiotics belonging to the larger family of ansamycins.[1] They are characterized by a macrocyclic lactam structure containing a naphthalene chromophore bridged by an aliphatic ansa chain.[2][3] First isolated in 1959 from the fermentation broth of Amycolatopsis rifamycinica (formerly Streptomyces mediterranei), rifamycins have become cornerstone therapies for the treatment of mycobacterial infections, including tuberculosis and leprosy.[2][4] The class includes natural products, such as this compound SV, and a range of semi-synthetic derivatives with improved pharmacokinetic and activity profiles.[4]

The primary mechanism of action for all rifamycins is the highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking a critical step in protein synthesis and leading to a bactericidal effect.[2][5] Their selectivity for the prokaryotic RNAP over the mammalian enzyme contributes to their therapeutic efficacy and safety profile.[1]

Core Chemical Structures

The fundamental structure of a this compound consists of a naphthoquinone or naphthohydroquinone core spanned by a long aliphatic "ansa" bridge.[3] Modifications, particularly at the C3 and C4 positions of the naphthoquinone ring, have led to the development of key semi-synthetic derivatives with distinct therapeutic applications.

This compound SV: A foundational member of the class, often used as a precursor for semi-synthetic derivatives.[4]

Rifampicin (Rifampin): The most well-known derivative, characterized by the addition of a 3-(4-methyl-1-piperazinyl)-iminomethyl side chain.[3][6] This modification makes it orally active and a first-line drug for tuberculosis.[2]

Rifabutin: A derivative of this compound S, it contains a spiro-piperidyl moiety at the C3 position.[7][8] It is often used in HIV-positive patients due to its lower potential for drug-drug interactions compared to rifampicin.[6]

Rifapentine: Structurally similar to rifampicin, but with a cyclopentyl group on the piperazine side chain.[9] It has a longer half-life, allowing for less frequent dosing.[10]

Rifaximin: A pyridoimidazole derivative of this compound SV, it is designed for minimal gastrointestinal absorption, making it a non-systemic antibiotic ideal for treating traveler's diarrhea and other gastrointestinal conditions.[11][12][13]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.9 | 3-(4-methyl-1-piperazinyl)-iminomethyl side chain[14] |

| Rifabutin | C₄₆H₆₂N₄O₁₁ | 847.0 | Spiro-piperidyl group with an isobutyl substituent[7][15] |

| Rifapentine | C₄₇H₆₄N₄O₁₂ | 877.0 | 3-{[(4-cyclopentyl-1-piperazinyl)imino]methyl} side chain[9][16] |

| Rifaximin | C₄₃H₅₁N₃O₁₁ | 785.9 | Pyridoimidazole ring fused to the naphthoquinone core[11][17] |

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial activity of rifamycins is a direct result of their potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[5] This interaction prevents the synthesis of messenger RNA (mRNA), thereby halting protein production and leading to cell death.[18]

The key steps in the mechanism are:

-

Binding: Rifamycins bind to a deep, hydrophobic pocket on the β-subunit of the prokaryotic RNAP.[2][18] This binding site is located within the DNA/RNA channel, distant from the enzyme's active site where nucleotide addition occurs.[6]

-

Steric Occlusion: The bound antibiotic physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[1] This "steric-occlusion" mechanism prevents the formation of longer RNA chains, effectively terminating transcription initiation.[1]

-

High Affinity: The binding constant for prokaryotic RNAP is in the nanomolar range (approximately 10⁻⁸ M), indicating a very strong and stable interaction.[19] In contrast, the affinity for eukaryotic RNAPs is at least 100 to 10,000 times lower, which accounts for the antibiotic's selective toxicity.[19]

Resistance to rifamycins most commonly arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[6] These mutations alter the structure of the binding pocket, reducing the affinity of the antibiotic for its target.

References

- 1. Rifampicin and rifabutin resistance in 1003 Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sub-Inhibitory Concentrations of Rifampicin Strongly Stimulated Biofilm Production in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. US9765088B2 - Process for the preparation of this compound derivatives - Google Patents [patents.google.com]

- 5. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Comparison of activities of rifapentine and rifampin against Mycobacterium tuberculosis residing in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. en.iacld.com [en.iacld.com]

- 19. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Spectrum of Rifamycin Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of rifamycin antibiotics against gram-positive bacteria. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key molecular interactions to support research and development in the field of antibacterial therapeutics.

Introduction to Rifamycins

Rifamycins are a class of antibiotics characterized by a unique ansa-bridge structure, which are synthesized by the bacterium Amycolatopsis rifamycinica.[1] The most well-known derivative, rifampicin (also known as rifampin), is a cornerstone of tuberculosis therapy and is also used for other bacterial infections.[1] Other members of this class include rifabutin, rifapentine, and rifaximin.[1][] Their primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), which halts transcription and subsequent protein synthesis, leading to bacterial cell death.[][3][4] This high specificity for the bacterial enzyme over its mammalian counterpart contributes to the clinical utility of rifamycins.[3]

Quantitative Spectrum of Activity

The in vitro activity of rifamycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[5] The following tables summarize the MIC values for various rifamycins against a range of clinically relevant gram-positive bacteria.

Table 1: In Vitro Activity of Rifampicin against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | - | ≤1 (Susceptible) | - | - | [6] |

| Staphylococcus aureus (MRSA) | 52 | - | >128 (High-level resistance) | - | [7] |

| Staphylococci | - | - | Mode: 0.015 | - | [8] |

| Streptococci (most strains) | - | - | Mode: ≤1 | - | [8] |

| Streptococcus faecalis (Enterococcus faecalis) | - | - | - | - | [8] |

| Listeria monocytogenes | - | - | Mode: ≤0.12 | - | [8] |

| Clostridium difficile | 110 | - | - | - | [9] |

| Mycobacterium avium complex | 229 | 0.125-16 | 8 | - | [10] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity of Other Rifamycins against Gram-Positive Bacteria

| This compound Derivative | Bacterial Species | MIC (µg/mL) | Notes | Reference(s) |

| Rifabutin | Mycobacterium avium complex | 2.6 | - | [11] |

| Rifabutin | Mycobacterium avium complex | Median: 0.25-0.5 | All isolates susceptible to ≤2 µg/mL | [12][13] |

| Rifaximin | Clostridium difficile | - | Potent antimicrobial activity reported | [14] |

Experimental Protocols

Accurate determination of the antimicrobial activity of rifamycins is crucial for both clinical diagnostics and drug development. The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plates[15]

-

Sterile Mueller-Hinton Broth (MHB), cation-adjusted for some bacteria[16]

-

This compound stock solution of known concentration

-

Bacterial culture in log-phase growth

-

Sterile diluent (e.g., saline or MHB)[17]

-

Spectrophotometer

-

Incubator (35-37°C)[3]

-

Pipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB directly in the 96-well plate.[18] b. The final volume in each well should be 50-100 µL.[18] c. Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).[19]

-

Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several well-isolated colonies of the test bacterium. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17][18]

-

Inoculation: a. Add the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100-200 µL.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.[3]

-

Reading and Interpretation: a. After incubation, examine the plate for visible turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[5]

Visualizing Molecular Mechanisms and Workflows

To better understand the interaction of rifamycins with bacteria, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action, the development of resistance, and the experimental workflow for MIC determination.

Mechanism of Action

Caption: this compound inhibits bacterial growth by binding to RNA polymerase and blocking mRNA synthesis.

Mechanisms of Resistance

Caption: Bacteria develop resistance to rifamycins through target mutation, enzymatic inactivation, or efflux.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

Rifamycins remain a critical class of antibiotics, particularly for the treatment of infections caused by gram-positive bacteria. A thorough understanding of their spectrum of activity, the methodologies for assessing their efficacy, and the molecular basis of their action and potential for resistance is essential for their continued effective use and for the development of new antimicrobial strategies. This guide provides a foundational resource for professionals engaged in these efforts.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. idexx.dk [idexx.dk]

- 6. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Characteristics and Prevalence of Rifampin Resistance in Staphylococcus aureus Isolates from Patients with Bacteremia in South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rifampin: spectrum of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hcplive.com [hcplive.com]

- 10. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Does in vitro susceptibility to rifabutin and ethambutol predict the response to treatment of Mycobacterium avium complex bacteremia with rifabutin, ethambutol, and clarithromycin? Canadian HIV Trials Network Protocol 010 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A systematic review of the use of rifaximin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. protocols.io [protocols.io]

- 20. apec.org [apec.org]

The Structure-Activity Relationship of Rifamycin Analogs: A Technical Guide for Drug Development Professionals

December 14, 2025

Executive Summary

The rifamycin class of antibiotics has been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis, for decades. Their potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP) provides a clear mechanism of action and a robust platform for analog development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the critical structural modifications that influence antibacterial potency, spectrum, and the ability to overcome resistance. This guide summarizes quantitative biological data, details key experimental protocols, and provides visual representations of molecular interactions and experimental workflows to facilitate a deeper understanding of this vital class of antibiotics.

Introduction: The this compound Core and Mechanism of Action

Rifamycins are a class of ansamycin antibiotics characterized by a naphthoquinone or naphthohydroquinone aromatic core spanned by an aliphatic ansa chain. Their primary mechanism of action is the specific and potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] This inhibition is achieved by binding to the β-subunit of RNAP, encoded by the rpoB gene, within a pocket that sterically blocks the path of the elongating RNA transcript.[3] This specific targeting of a crucial bacterial enzyme, with minimal affinity for the mammalian counterpart, is a key attribute of their therapeutic success.

The fundamental pharmacophore of rifamycins resides in the spatial arrangement of key oxygen atoms within the ansa bridge and the naphthoquinone core, which form critical hydrogen bonds with the RNAP β-subunit.[4] Modifications to the this compound scaffold, particularly at the C-3 and C-25 positions, have been extensively explored to enhance antibacterial activity, broaden the spectrum, improve pharmacokinetic properties, and overcome the challenge of emerging drug resistance.

Key Structural Modifications and Their Impact on Activity

The development of this compound analogs has largely focused on modifications at two key positions: the C-3 position of the naphthoquinone ring and the C-25 position of the ansa chain. These modifications have profound effects on the molecule's interaction with RNAP, its ability to penetrate the bacterial cell wall, and its susceptibility to bacterial resistance mechanisms.

C-3 Position Modifications

The C-3 position of the this compound core is a versatile site for chemical modification that significantly influences the antibacterial spectrum and potency of the analogs. The introduction of various substituents at this position has led to the development of clinically important drugs like rifampicin and rifabutin.

-

Hydrazones: The introduction of a hydrazone linkage at the C-3 position has been a particularly fruitful strategy. Rifampicin, with its 4-methyl-1-piperazinyl-aminomethyl group, exhibits broad-spectrum activity and is a first-line drug for tuberculosis treatment. The rigidity of the hydrazone linker combined with the nature of the appended cyclic amine is crucial for potent activity against Mycobacterium tuberculosis.[5]

-

Amines and Amides: The replacement of the hydrazone with amino-alkyl or amide linkages has also been explored. While flexible amine-containing compounds have generally shown lower activity than their hydrazone counterparts against M. tuberculosis, certain rigid tertiary alicyclic amines have demonstrated beneficial effects on inhibitory activity.[5]

-

Overcoming Resistance: Modifications at the C-3 position have been investigated to overcome resistance, particularly in rifampicin-resistant M. tuberculosis strains. Some novel C-3-(N-alkyl-aryl)-aminoalkyl analogs of this compound SV have shown activity against strains with mutations in the rpoB gene, suggesting a different binding mode within the RNAP pocket compared to rifampicin.

C-25 Position Modifications

The C-25 position on the ansa chain has emerged as a critical site for modification to improve activity against challenging pathogens and to circumvent specific resistance mechanisms, such as ADP-ribosylation.

-

Carbamates and Esters: The replacement of the C-25 acetyl group with various carbamates and esters has been shown to enhance activity against nontuberculous mycobacteria (NTM), such as Mycobacterium abscessus. These modifications can block the enzymatic inactivation of the this compound core by ADP-ribosyltransferases (Arr), a key resistance mechanism in some bacteria.[6]

-

Improved Potency: Strategic modifications at the C-25 position have led to analogs with significantly improved potency against M. abscessus, a notoriously drug-resistant pathogen. For instance, certain 25-O-acyl rifabutin analogs have demonstrated low nanomolar activity, representing a significant improvement over existing rifamycins.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of representative this compound analogs against key bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound Analogs against Mycobacterium tuberculosis

| Compound | Modification | Mtb Strain | MIC (µg/mL) | Reference |

| Rifampicin | C-3 Hydrazone | H37Rv (WT) | 0.03 | [3] |

| Rifabutin | C-3 Spiro-piperidyl | H37Rv (WT) | 0.015 | [7] |

| Rifapentine | C-3 Cyclopentyl | H37Rv (WT) | 0.015 | [8] |

| Analog 14 | C-3 Tryptamine | H37Rv (S522L mutant) | 3 µM | [9] |

| Analog 15 | C-3 p-methyl-sulfonylbenzylamine | H37Rv (S522L mutant) | 3 µM | [9] |

Table 2: In Vitro Activity of C-25 Modified Rifabutin Analogs against Mycobacterium abscessus

| Compound | C-25 Modification | M. abscessus Strain | MIC (nM) | Reference |

| Rifampicin | Acetyl | ATCC 19977 (WT) | >5300 | [6] |

| Rifabutin | Acetyl | ATCC 19977 (WT) | 1000 | [6] |

| Analog 5a | Benzoyl | ATCC 19977 (WT) | 53 | [6] |

| Analog 5j | N-Boc-piperidine-4-carboxylate | ATCC 19977 (WT) | 27 | [6] |

Table 3: In Vitro Activity of this compound Analogs against Staphylococcus aureus

| Compound | Modification | S. aureus Strain | MIC (µg/mL) | Reference |

| Rifampicin | C-3 Hydrazone | ATCC 29213 (WT) | 0.016 | [10] |

| ABI-0043 | Novel C-3 derivative | ATCC 29213 (WT) | 0.001 | [10] |

| Rifabutin | C-3 Spiro-piperidyl | ATCC 29213 (WT) | 0.008 | [11] |

| Rifampicin | C-3 Hydrazone | Rif-resistant mutant | 512 | [5] |

| Novel Analog | Novel C-3 derivative | Rif-resistant mutant | 2 | [5] |

Mechanisms of Resistance and Strategies to Overcome Them

The clinical utility of rifamycins is threatened by the emergence of bacterial resistance. Understanding these mechanisms is crucial for the design of new analogs that can evade them.

Target Modification

The most common mechanism of resistance to rifamycins is the accumulation of mutations in the rpoB gene, which encodes the β-subunit of RNAP.[12] These mutations alter the amino acid sequence of the this compound-binding pocket, reducing the drug's affinity for its target. The majority of these mutations are clustered within an 81-base-pair region known as the rifampicin resistance-determining region (RRDR).

Enzymatic Inactivation

Another significant resistance mechanism is the enzymatic inactivation of the this compound molecule. In some bacteria, including M. abscessus, ADP-ribosyltransferases (Arr) catalyze the transfer of an ADP-ribose moiety to a hydroxyl group on the ansa chain of the this compound, rendering it unable to bind to RNAP.[6] Other inactivating enzymes include phosphotransferases and glycosyltransferases.[13]

Strategies for Overcoming Resistance

-

Modification of the Ansa Chain: As discussed, modifications at the C-25 position can sterically hinder the binding of inactivating enzymes like Arr, thereby restoring the activity of the this compound core.[6]

-

Altering the Binding Mode: The design of analogs with modified C-3 substituents that can establish different interactions within the RNAP binding pocket may allow them to retain activity against rpoB mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound SAR.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol describes the determination of the MIC of this compound analogs against bacterial strains using the broth microdilution method.

Materials:

-

Bacterial strain of interest (e.g., M. tuberculosis H37Rv, S. aureus ATCC 29213)

-

Appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria, Cation-Adjusted Mueller-Hinton Broth for S. aureus)

-

This compound analog stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or resazurin-based viability indicator

Procedure:

-

Prepare serial two-fold dilutions of the this compound analog in the growth medium directly in the wells of a 96-well microplate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions.

-

Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

-

Seal the plates and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis, 18-24 hours for S. aureus).

-

Determine the MIC as the lowest concentration of the drug that completely inhibits visible growth, either by visual inspection or by measuring the optical density at 600 nm. Alternatively, a resazurin-based assay can be used to assess cell viability.

In Vitro RNA Polymerase (RNAP) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound analogs on the enzymatic activity of purified bacterial RNAP.

Materials:

-

Purified bacterial RNA polymerase (holoenzyme)

-

DNA template containing a suitable promoter (e.g., T7A1 promoter)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

This compound analog dilutions

-

Scintillation counter

Procedure:

-

Pre-incubate the purified RNAP with varying concentrations of the this compound analog in transcription buffer at 37°C for 10-15 minutes.

-

Initiate the transcription reaction by adding the DNA template and the ribonucleotide triphosphate mix (including the radiolabeled NTP).

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and carrier RNA).

-

Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

-

Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled nucleotides.

-

Quantify the amount of incorporated radioactivity on the filter using a scintillation counter.

-

Calculate the concentration of the analog that causes 50% inhibition of RNAP activity (IC₅₀).

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound analogs to mammalian cells to determine their selectivity for bacterial targets.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that reduces cell viability by 50% (CC₅₀).

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the SAR of this compound analogs.

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

Caption: Mechanism of action of this compound analogs via inhibition of bacterial RNA polymerase.

Caption: Key mechanisms of bacterial resistance to this compound antibiotics.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a well-established field that continues to yield novel compounds with improved therapeutic potential. The key to future success lies in the rational design of analogs that can overcome existing resistance mechanisms while maintaining potent antibacterial activity and favorable pharmacokinetic profiles. Modifications at the C-3 and C-25 positions remain promising avenues for the development of next-generation rifamycins. A deeper understanding of the downstream cellular effects of RNAP inhibition may also unveil new synergistic therapeutic strategies. The experimental protocols and SAR data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to combat bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RNA polymerase-mediated regulation of intrinsic antibiotic resistance and bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of new rifamycins containing l-amino acid esters as inhibitors of bacterial RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of the rifampicin induction of RNA polymerase beta and beta' subunit synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Efficacy of a Novel this compound Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity correlations among this compound B amides and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Properties of Rifamycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rifamycins are a class of antibiotics belonging to the larger ansamycin family, characterized by a naphthoquinone core spanned by an aliphatic ansa chain.[1] First isolated in 1957 from the bacterium Amycolatopsis mediterranei, these compounds have become cornerstones in the treatment of mycobacterial infections, most notably tuberculosis and leprosy.[1] Their unique mechanism of action, potent bactericidal activity, and ability to penetrate host cells make them highly effective.[2] However, the emergence of drug resistance has necessitated the development of various semi-synthetic derivatives. This guide provides a detailed technical overview of the core pharmacological properties of key rifamycin derivatives: Rifampicin (Rifampin), Rifabutin, Rifaximin, and Rifapentine.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins exert their bactericidal effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[3][4][5]

-

Binding Site: They bind with high affinity to a pocket on the β-subunit of the prokaryotic RNAP.[6][7][8] This binding site is distant from the enzyme's active site.[6]

-

Steric Occlusion: The binding of the this compound molecule physically blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of two to three nucleotides.[1][6][8] This "steric-occlusion" mechanism effectively halts transcription and subsequent protein synthesis, leading to bacterial cell death.[9][10]

-

Selectivity: A key therapeutic advantage of rifamycins is their high selectivity for bacterial RNAP; they have a very poor affinity for the analogous mammalian enzymes, which accounts for their favorable safety profile.[1][5]

Caption: this compound binds the RNAP β-subunit, blocking RNA elongation and causing cell death.

Pharmacological Profiles of Key this compound Derivatives

While sharing a core mechanism, this compound derivatives exhibit distinct pharmacokinetic and pharmacodynamic profiles that dictate their clinical applications.

Rifampicin (Rifampin)

Rifampicin is the most widely used this compound derivative and a first-line drug for tuberculosis.

-

Spectrum of Activity: It has a broad spectrum of activity, effective against most Gram-positive bacteria, many Gram-negative bacteria (Neisseria, Haemophilus), and is highly active against mycobacteria.[1][11]

-

Pharmacokinetics:

-

Absorption: Rapidly absorbed from the GI tract, although administration with food can reduce absorption by about 30%.[11]

-

Distribution: It is widely distributed throughout the body, including into the cerebrospinal fluid (CSF), and famously imparts a harmless orange-red color to bodily fluids like urine, sweat, and tears.[6][11]

-

Metabolism: Rifampicin is a potent inducer of hepatic cytochrome P450 enzymes, particularly CYP3A4.[11][12] This leads to autoinduction of its own metabolism and numerous clinically significant drug-drug interactions.

-

Elimination: The elimination half-life is approximately 2 to 3 hours.[11]

-

-

Clinical Uses: A cornerstone of combination therapy for active tuberculosis and leprosy.[6] It is also used for prophylaxis against meningococcal disease and Haemophilus influenzae type b.[2][11]

Rifabutin

Rifabutin is distinguished by its potent activity against the Mycobacterium avium complex (MAC).

-

Spectrum of Activity: While active against M. tuberculosis, its primary clinical advantage is its superior activity against MAC.[13]

-

Pharmacokinetics:

-

Absorption: Oral bioavailability is relatively low, around 12% to 20%.[13][14][15]

-

Distribution: Being more lipophilic than rifampicin, it has a much larger volume of distribution, leading to extensive tissue penetration and higher intracellular concentrations.[15][16]

-

Metabolism: It is a less potent inducer of CYP450 enzymes compared to rifampicin, resulting in fewer and less severe drug interactions.[12][16] It has two major active metabolites that contribute to its antimicrobial effect.[15][16]

-

Elimination: It has a long terminal half-life of approximately 45 hours.[13]

-

-

Clinical Uses: Primarily used for the prevention and treatment of disseminated MAC infection, especially in patients with HIV/AIDS.[13] It is also a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).

Rifaximin

Rifaximin is a non-systemic, gut-selective antibiotic.

-

Spectrum of Activity: It possesses a broad spectrum of antibacterial activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria found in the gastrointestinal tract.[17]

-

Pharmacokinetics:

-

Absorption: Its defining feature is its negligible systemic absorption (<0.4%) after oral administration.[17] This property confines its action almost exclusively to the gut lumen.

-

Distribution & Metabolism: Due to its poor absorption, systemic distribution and metabolism are minimal.

-

Elimination: Over 97% of the drug is excreted unchanged in the feces.

-

-

Clinical Uses: Approved for the treatment of traveler's diarrhea caused by non-invasive strains of E. coli, the reduction in risk of overt hepatic encephalopathy recurrence, and for irritable bowel syndrome with diarrhea (IBS-D).[17][18][19][20]

Rifapentine

Rifapentine is a long-acting derivative used to shorten and simplify tuberculosis treatment regimens.

-

Spectrum of Activity: Its spectrum is similar to rifampicin, but it exhibits greater in vitro potency against M. tuberculosis.

-

Pharmacokinetics:

-

Absorption: Its absorption is significantly increased when taken with food.

-

Distribution: It is highly bound to plasma proteins.

-

Metabolism: It is metabolized to an active metabolite, 25-desacetyl rifapentine. Like rifampicin, it is a potent CYP3A4 inducer.

-

Elimination: It has a longer half-life than rifampicin, which permits less frequent dosing schedules (e.g., once or twice weekly in certain regimens).

-

-

Clinical Uses: Used in combination with other drugs for the treatment of both active and latent tuberculosis.[2] Its long half-life is particularly advantageous for intermittent dosing strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed this compound derivatives, facilitating direct comparison.

Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives

| Parameter | Rifampicin | Rifabutin | Rifaximin | Rifapentine |

| Oral Bioavailability | ~90-95% (fasting) | ~12-20%[13][14] | <0.4%[17] | Variable (Increased with food) |

| Elimination Half-life (t½) | 2-3 hours[11] | ~45 hours[13] | Not applicable (systemic) | ~13 hours |

| Volume of Distribution (Vd) | ~1.6 L/kg[11] | >9 L/kg[13] | Not applicable (systemic) | High |

| CYP450 Induction | Potent (+++)[11] | Moderate (+)[12][16] | Negligible | Potent (+++) |

| Primary Elimination | Feces / Biliary | Hepatic metabolism | Feces (>97%) | Feces / Biliary |

Table 2: Comparative In Vitro Activity (MIC₉₀) of this compound Derivatives

| Organism | Rifampicin (µg/mL) | Rifabutin (µg/mL) | Rifaximin (µg/mL) | Rifapentine (µg/mL) |

| M. tuberculosis | 0.25 - 1.0[21] | 0.06 - 0.25 | >100 | 0.06 - 0.12 |

| M. avium complex | 4.0 - 16.0 | 0.25 - 2.0 | >100 | 2.0 - 8.0 |

| S. aureus | 0.008 - 0.03[22] | 0.004 - 0.015 | 0.25 - 1.0 | 0.004 - 0.015 |

| E. coli | 4.0 - 16.0 | 8.0 - 32.0 | 8.0 - 32.0 | 4.0 - 16.0 |

(Note: MIC values can vary significantly based on testing methodology, media, and specific strains.)

Mechanisms of Resistance

The clinical utility of rifamycins is threatened by the development of resistance.

-

Primary Mechanism: The overwhelming majority of resistance arises from spontaneous point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[5] These mutations alter the conformation of the drug's binding pocket, reducing its affinity for the this compound molecule, thereby rendering the drug ineffective.

-

Secondary Mechanisms: Less common mechanisms include drug inactivation through enzymatic modification, such as ADP-ribosylation, catalyzed by Arr enzymes found in some mycobacterial species.[7]

Caption: Mutations in the rpoB gene alter the RNAP target site, preventing this compound binding.

Detailed Experimental Protocols

Standardized protocols are critical for evaluating the pharmacological properties of novel and existing this compound derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[23][24]

-

Materials:

-

Sterile 96-well microplates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate media (e.g., Middlebrook 7H9 for mycobacteria).

-

This compound derivative stock solution of known concentration.

-

Bacterial culture in logarithmic growth phase.

-

0.5 McFarland turbidity standard.

-

-

Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Drug Dilution: Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-